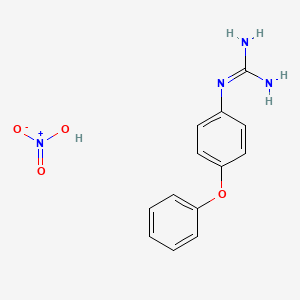

1-(4-Phenoxyphenyl)guanidine nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Phenoxyphenyl)guanidine nitrate is a chemical compound that has been explored in various scientific studies. It is involved in complex reactions and has been studied for its molecular structure and chemical properties.

Synthesis Analysis

- The synthesis of guanidine nitrate derivatives, including those similar to 1-(4-Phenoxyphenyl)guanidine nitrate, often involves coupling reactions with aryl iodides and bromides at temperatures ranging from 70-100 °C, yielding symmetrical and unsymmetrical N,N'-diaryl guanidines (Hui Xing et al., 2012).

- Certain guanidine-based reactions involve the use of copper/N-methylglycine as a catalyst for the arylation process.

Molecular Structure Analysis

- Studies have revealed that compounds involving guanidine nitrate can exhibit complex molecular structures, including various interactions and bindings. For instance, guanidine has been found to coordinate with Zn(2+) in aqueous solutions, demonstrating its ability to form complex structures (S. Aoki et al., 2002).

Chemical Reactions and Properties

- Guanidine derivatives can participate in diverse chemical reactions, such as the phospha-Michael reaction, which results in chiral β-aminophosphine oxides and β-aminophosphines (Xiao Fu et al., 2007).

- They also display various binding capabilities, as seen in the coordination of guanidine with metal ions like Zn(2+).

科学的研究の応用

Environmental and Health Hazards Assessment : Guanidine nitrate has been evaluated for its environmental and health hazards, particularly in relation to its use in military propellants. Studies on the acute oral toxicity of guanidine nitrate in mice have placed it in the slightly toxic category, with observed effects including behavioral changes and reflex activity alterations (Mullen et al., 1988).

Catalysis and Chemical Reactions : Guanidine nitrate has been involved in the study of phenolate hydroxylation in a bis(mu-oxo)dicopper(III) complex, demonstrating its potential use in complex chemical reactions and catalysis processes (Herres‐Pawlis et al., 2009).

Coordination Chemistry : The coordination chemistry of nickel(II) nitrate with guanidines has been investigated, highlighting the complex interactions and potential applications of guanidine nitrate in advanced chemical synthesis (Glasovac et al., 2010).

Isotope Measurement Techniques : Guanidine nitrate has been used in developing new methods for the measurement of nitrate oxygen isotopes, which can have applications in geochemical and environmental studies (Bräuer & Strauch, 2000).

Antiviral Research : It has been found effective against certain strains of common cold virus, indicating its potential in antiviral research and development (Ueda et al., 1964).

Materials Science and Propellants : In the field of materials science, particularly for airbag applications, the thermal decomposition properties of guanidine nitrate have been studied, demonstrating its utility in gas-generating agents (Mei et al., 2013).

Atmospheric Chemistry : Research into the atmospheric aging of pollutants has involved guanidine nitrate, particularly in the study of the tropospheric aqueous-phase aging of guaiacol, a biomass burning pollutant (Kroflič et al., 2015).

Pharmaceutical Applications : Guanidine nitrate has been used in the synthesis of N,N'-disubstituted guanidines, potential therapeutics for strokes (Cortes-Salva et al., 2010).

Dye-Sensitized Solar Cells : Its application in the field of renewable energy is demonstrated by its use as an efficient additive in the electrolyte of dye-sensitized solar cells, enhancing power conversion efficiency (Nath et al., 2016).

Crystal Structure Analysis : The crystal structure and synthesis of derivatives of guanidine nitrate have been studied, which is crucial in the development of high energy materials for use in propellants and explosives (Nimesh & Ang, 2016).

Safety And Hazards

特性

IUPAC Name |

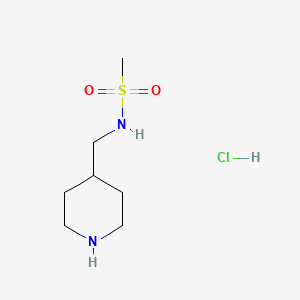

nitric acid;2-(4-phenoxyphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O.HNO3/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3)4/h1-9H,(H4,14,15,16);(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLKXYSELPVGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenoxyphenyl)guanidine nitrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)